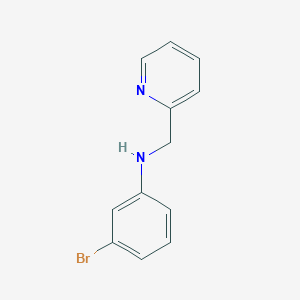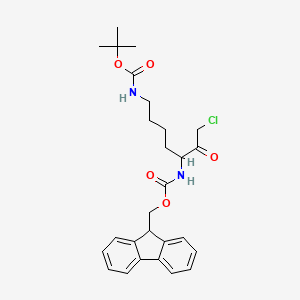![molecular formula C10H15BO3 B12096592 Boronic acid, [4-(2-ethoxyethyl)phenyl]- CAS No. 160061-49-4](/img/structure/B12096592.png)
Boronic acid, [4-(2-ethoxyethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 2-ethoxyethyl group. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are valuable due to their ability to form stable covalent bonds with diols, making them useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-(2-ethoxyethyl)phenyl]-, typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(2-ethoxyethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, often involving higher temperatures and pressures to accelerate the reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, undergoes various chemical reactions, including:
Substitution: Participation in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in ether or THF.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of boronic acid, [4-(2-ethoxyethyl)phenyl]-, involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors for detecting sugars and other biomolecules . The compound’s interaction with molecular targets often involves the formation of reversible covalent bonds, which can be modulated by changes in pH and other environmental conditions .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid with a phenyl group directly attached to the boronic acid functional group.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-(Bromomethyl)phenylboronic acid: A boronic acid with a bromomethyl group attached to the phenyl ring.
Uniqueness: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it particularly useful in specific applications such as drug delivery and sensor development .
Propriétés
Numéro CAS |
160061-49-4 |
|---|---|
Formule moléculaire |
C10H15BO3 |
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
[4-(2-ethoxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-8-7-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
Clé InChI |
VWLOVGFZHQSLIG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CCOCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



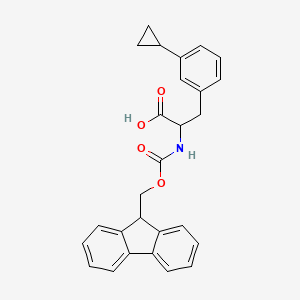
![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)
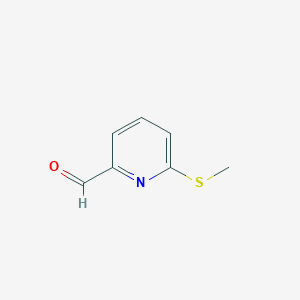

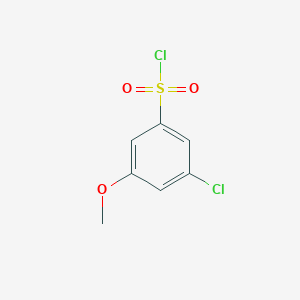
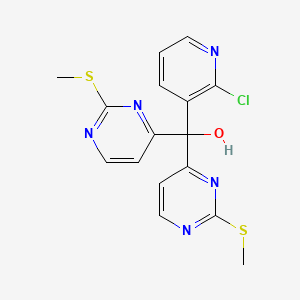

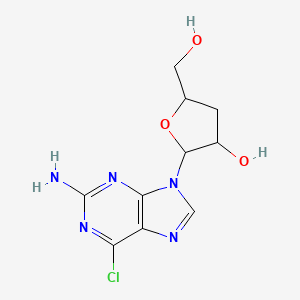
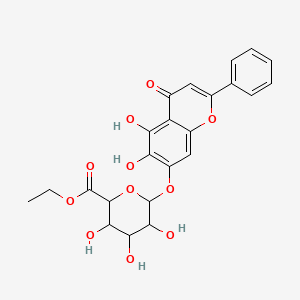
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
